2',4'-Difluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Difluorinated Chalcones

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2’,4’-Difluoroacetophenone is used as a starting reagent in the synthesis of difluorinated chalcones.

Results or Outcomes: The result of this process is the production of difluorinated chalcones. These compounds have various applications in organic chemistry, including use as intermediates in the synthesis of more complex molecules.

Vibrational Spectral Analysis

Specific Scientific Field: Physical Chemistry

Summary of the Application: 2’,4’-Difluoroacetophenone is used in the field of physical chemistry for vibrational spectral analysis. This type of analysis is important for understanding the molecular structure and dynamics of a compound.

Methods of Application or Experimental Procedures: The vibrational spectral analysis of 2’,4’-Difluoroacetophenone is carried out by Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These techniques involve passing a beam of light through a sample and measuring the intensity of light that is absorbed or scattered at different wavelengths.

Results or Outcomes: The results of this analysis provide valuable information about the vibrational modes of the molecule, which can be used to infer details about its structure and dynamics.

- DFAP is a man-made aromatic compound [].

- It is synthesized in laboratories and not typically found in nature [].

- Research explores potential applications of DFAP in various fields, including pharmaceuticals and material science [, ].

Molecular Structure Analysis

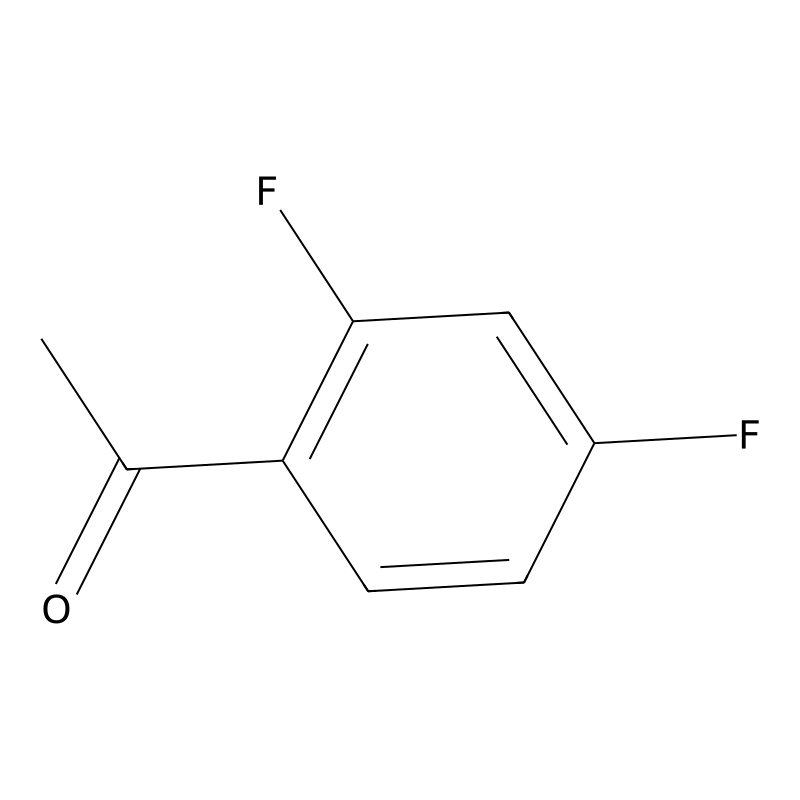

- DFAP has the chemical formula C₈H₆F₂O.

- Its structure consists of a benzene ring with fluorine atoms at the 2' and 4' positions, and a carbonyl group (C=O) attached to the ring at the 1' position [].

- The presence of fluorine atoms can alter the electronic properties of the molecule compared to non-fluorinated acetophenones [].

Physical And Chemical Properties Analysis

- Nucleophilic Substitution: The presence of fluorine atoms makes this compound susceptible to nucleophilic attack, allowing for the substitution of the fluorine atoms with other nucleophiles.

- Condensation Reactions: It can undergo condensation with various aldehydes or ketones to form chalcones or other related compounds.

- Reduction Reactions: This compound can be reduced to yield corresponding alcohols or amines, depending on the reagents used.

The unique electronic properties imparted by the fluorine substituents enhance its reactivity compared to non-fluorinated analogs .

Research indicates that 2',4'-Difluoroacetophenone exhibits notable biological activity. It has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with anti-inflammatory and analgesic properties. The fluorine substituents are believed to enhance the lipophilicity of derivatives, potentially improving their bioavailability and efficacy .

Additionally, safety data sheets indicate that this compound can cause skin irritation and serious eye irritation upon exposure, necessitating careful handling in laboratory environments .

Various methods have been developed for synthesizing 2',4'-Difluoroacetophenone:

- From 2,4-Difluoroaniline: This method involves reacting 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate under controlled pH conditions (pH 3-6) to yield high purity .

- Grignard Reaction: Another approach includes using a Grignard reagent derived from 2,4-difluorobenzene to react with carbonyl compounds.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving suitable aldehydes or ketones.

These methods vary in complexity and yield, with some being more suitable for industrial applications than others due to safety and efficiency considerations .

2',4'-Difluoroacetophenone has several applications:

- Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents, particularly those targeting inflammatory pathways.

- Agrochemicals: The compound is utilized in developing agrochemicals due to its effective properties against pests.

- Chemical Intermediates: It is employed as an intermediate in synthesizing more complex organic molecules, including dyes and fragrances .

Interaction studies involving 2',4'-Difluoroacetophenone focus on its reactivity with biological systems and other chemical agents. Research indicates that it can interact with various enzymes and receptors, potentially influencing metabolic pathways. These interactions are crucial for understanding its pharmacological profile and safety .

Several compounds share structural similarities with 2',4'-Difluoroacetophenone. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetophenone | C₈H₈O | No fluorine substituents; less reactive |

| 2-Fluoroacetophenone | C₈H₇F O | One fluorine; lower reactivity than 2',4' |

| 4-Fluoroacetophenone | C₈H₇F O | One fluorine; similar applications |

| 2',6'-Difluoroacetophenone | C₈H₆F₂O | Different substitution pattern; varied activity |

The presence of two fluorine atoms at specific positions in 2',4'-Difluoroacetophenone enhances its chemical reactivity compared to these similar compounds. This unique substitution pattern not only affects its physical properties but also broadens its applicability in synthetic chemistry and pharmaceuticals .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant